Carbophenothion-methyl sulfoxide

Overview

Description

Carbophenothion-methyl sulfoxide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of carbophenothion, which is an organophosphorus insecticide. Carbophenothion-methyl sulfoxide is known for its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. In

Scientific Research Applications

1. Metabolic Pathways and Enzymatic Activity

Carbophenothion-methyl sulfoxide undergoes metabolism through enzymatic pathways involving cytochrome P450 and flavin-containing monooxygenase (FMO) systems. These enzymes play a critical role in the phase I metabolism of various compounds. For example, the metabolism of the carbamate pesticide methiocarb, which may involve carbophenothion-methyl sulfoxide, occurs with a high degree of stereoselectivity in human kidney microsomes. This study underscores the potential significance of FMO1 in extrahepatic metabolism, previously underestimated (Furnes & Schlenk, 2005).

2. Photodegradation and Environmental Impact

Research has focused on understanding the photodegradation of organophosphorus pesticides, including compounds related to carbophenothion-methyl sulfoxide, in aquatic environments. One study found that under UVB irradiation, major photodegradation products such as fenthion sulfoxide are formed, providing insights into the environmental fate of these compounds and their potential human health effects (Hirahara, Ueno, & Nakamuro, 2003).

3. Applications in Organic Synthesis

Dimethyl sulfoxide, a related compound, is increasingly being recognized for its utility in organic chemistry, beyond its traditional role as a solvent. It has been employed in various synthetic transformations, including as a building block or synthon. This highlights the potential for carbophenothion-methyl sulfoxide and related compounds in diverse organic synthetic applications (Jones-Mensah, Karki, & Magolan, 2016).

4. Inhibition Studies in Biochemistry

Sulfoxide analogues of certain inhibitors, like SB-3CT, have been studied for their biochemical activity. For instance, the sulfoxide analogue of SB-3CT, which shares structural features with carbophenothion-methyl sulfoxide, shows different inhibition mechanisms and energetics in matrix metalloproteinase 2 (MMP2) inhibition. This research provides insight into the nuanced biochemical interactions of sulfoxides (Tao et al., 2010).

Mechanism of Action

Target of Action

Carbophenothion-methyl sulfoxide primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

Carbophenothion-methyl sulfoxide acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound disrupts the signal transduction at the cholinergic synapse . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by Carbophenothion-methyl sulfoxide is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synapse, which disrupts normal neural signaling. The downstream effects of this disruption can include muscle contractions, paralysis, and in severe cases, death .

Pharmacokinetics

Based on the related compound carbophenothion, we can infer that it might have similar properties . Carbophenothion is absorbed and distributed in the body, metabolized primarily through oxidation, and excreted via feces and urine .

Result of Action

The molecular and cellular effects of Carbophenothion-methyl sulfoxide’s action primarily involve the disruption of normal neural signaling. This disruption can lead to a range of symptoms, from mild (such as tremors and weakness) to severe (such as respiratory failure and death), depending on the dose and duration of exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Carbophenothion-methyl sulfoxide. For instance, its efficacy as a pesticide can be affected by factors such as temperature, humidity, and the presence of other chemicals . Furthermore, its stability and persistence in the environment can impact its bioavailability and potential for bioaccumulation .

properties

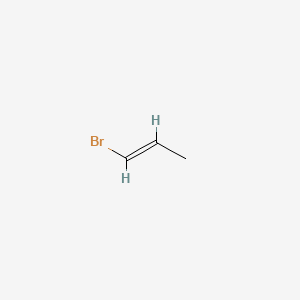

IUPAC Name |

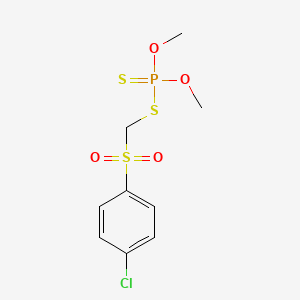

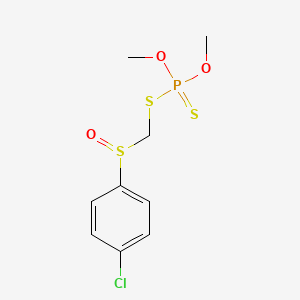

(4-chlorophenyl)sulfinylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO3PS3/c1-12-14(15,13-2)16-7-17(11)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIMOALQWLBUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCS(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO3PS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016591 | |

| Record name | Carbophenothion-Methyl Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbophenothion-methyl sulfoxide | |

CAS RN |

62059-33-0 | |

| Record name | Carbophenothion-Methyl Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

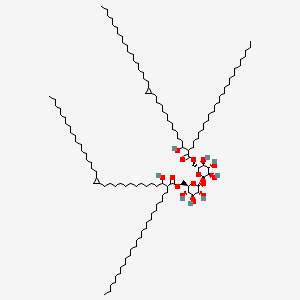

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)